Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI)
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Overview
Description
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) is a chemical compound with the molecular formula C10H9FO It is characterized by the presence of a cyclopropane ring attached to a carboxaldehyde group and a 4-fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) typically involves the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Carboxaldehyde Group: The carboxaldehyde group can be introduced via a formylation reaction, where a formyl group is added to the cyclopropane ring.
Attachment of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be attached through a Friedel-Crafts alkylation reaction, where the cyclopropane ring is alkylated with a 4-fluorobenzene derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for nucleophilic aromatic substitution include sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of 2-(4-fluorophenyl)cyclopropanecarboxylic acid.
Reduction: Formation of 2-(4-fluorophenyl)cyclopropanemethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
Cyclopropanecarboxamide, 2-(4-fluorophenyl)-, (1R,2R): Similar structure but with an amide group instead of an aldehyde group.
Cyclopropanecarboxylic acid, 2-(4-fluorophenyl)-, (1R,2R): Similar structure but with a carboxylic acid group instead of an aldehyde group.
Uniqueness
Cyclopropanecarboxaldehyde, 2-(4-fluorophenyl)-, (1R,2R)-rel-(9CI) is unique due to the presence of the aldehyde group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable intermediate in synthetic chemistry and a versatile compound for various applications.
Properties
Molecular Formula |
C10H9FO |
---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(1R,2R)-2-(4-fluorophenyl)cyclopropane-1-carbaldehyde |
InChI |
InChI=1S/C10H9FO/c11-9-3-1-7(2-4-9)10-5-8(10)6-12/h1-4,6,8,10H,5H2/t8-,10-/m0/s1 |
InChI Key |
AYYCJDWIXBZFRT-WPRPVWTQSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1C2=CC=C(C=C2)F)C=O |
Canonical SMILES |
C1C(C1C2=CC=C(C=C2)F)C=O |
Origin of Product |
United States |
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